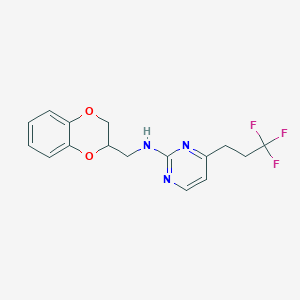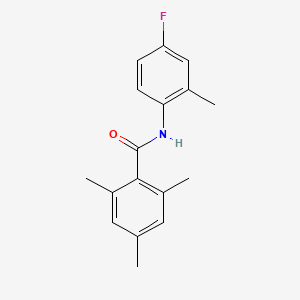![molecular formula C16H22N2O4S B5306140 1-[(4-methylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5306140.png)
1-[(4-methylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as MTIP, is a compound that has been studied for its potential use in treating various diseases. MTIP is a piperazine derivative that has shown promise in scientific research for its ability to interact with certain receptors in the body, leading to potential therapeutic benefits.
Mecanismo De Acción
1-[(4-methylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine works by binding to certain receptors in the body, leading to a cascade of biochemical reactions that can result in therapeutic effects. For example, this compound's interaction with the 5-HT1A receptor can lead to increased serotonin levels in the brain, which can have a positive effect on mood and anxiety levels.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in scientific research. It has been shown to increase serotonin levels in the brain, leading to potential therapeutic benefits for conditions such as depression and anxiety. This compound has also been shown to have potential in treating neuropathic pain and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-methylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of scientific literature available on its potential therapeutic benefits. However, this compound also has limitations, such as its potential for off-target effects and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on 1-[(4-methylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine. One area of interest is in its potential use in treating addiction, particularly opioid addiction. This compound has been shown to have potential in reducing withdrawal symptoms and drug-seeking behavior in animal models. Another area of interest is in its potential use in treating neuropathic pain, which is a common and often difficult-to-treat condition. Further research is needed to fully understand this compound's mechanism of action and potential therapeutic benefits.
Métodos De Síntesis
1-[(4-methylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine can be synthesized using a variety of methods, including the reaction of piperazine with 4-methylbenzenesulfonyl chloride and tetrahydrofuran-2-carbonyl chloride. The resulting product is then purified through various techniques such as column chromatography to obtain a pure form of this compound.
Aplicaciones Científicas De Investigación
1-[(4-methylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has been studied extensively for its potential use in treating various diseases. It has been shown to interact with certain receptors in the body, such as the serotonin receptor 5-HT1A, which is involved in regulating mood and anxiety. This compound has also been shown to have potential in treating conditions such as neuropathic pain and addiction.
Propiedades
IUPAC Name |
[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-13-4-6-14(7-5-13)23(20,21)18-10-8-17(9-11-18)16(19)15-3-2-12-22-15/h4-7,15H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYBQQDVUINODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816867 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethyl-1-[4-(2-propyn-1-yloxy)benzoyl]piperidine](/img/structure/B5306060.png)
![1-pyrimidin-2-yl-4-{[6-(3-thienyl)pyridin-3-yl]carbonyl}-1,4-diazepane](/img/structure/B5306063.png)
![4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide](/img/structure/B5306075.png)
![3-{2-[(2-methoxy-2-methylpropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5306078.png)

![N~4~-[4-(aminosulfonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5306100.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306103.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[(6-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5306106.png)

![{3-[(5-bromo-2-furoyl)amino]phenoxy}acetic acid](/img/structure/B5306130.png)

![2-{[(4-benzyl-1-piperidinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5306148.png)

